6-Propyl-3,5-dihydroimidazo[4,5-d]triazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Propyl-3,5-dihydroimidazo[4,5-d]triazin-4-one is a heterocyclic compound that belongs to the class of imidazotriazinones. This compound is characterized by its unique structure, which includes an imidazole ring fused with a triazine ring. The presence of a propyl group at the 6th position adds to its distinct chemical properties. Imidazotriazinones are known for their diverse biological activities and have been studied for various applications in medicinal chemistry and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Propyl-3,5-dihydroimidazo[4,5-d]triazin-4-one typically involves the cyclization of 5-diazoimidazoles with diethyl esters of nitro-, chloro-, bromo-, and acetylaminomalonic acids under base catalysis . The reaction conditions often include the use of strong bases such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Purification steps such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Propyl-3,5-dihydroimidazo[4,5-d]triazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazotriazinones.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a valuable intermediate in the synthesis of other heterocyclic compounds and pharmaceuticals.
Medicine: Research has shown its potential as an anti-inflammatory and anticancer agent.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of 6-Propyl-3,5-dihydroimidazo[4,5-d]triazin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. Additionally, it may interfere with DNA synthesis and repair mechanisms, leading to its anticancer effects . The exact molecular pathways and targets are still under investigation, but its ability to modulate key biological processes makes it a promising therapeutic agent.
Vergleich Mit ähnlichen Verbindungen
Imidazole: A five-membered heterocyclic compound with two nitrogen atoms.
Triazine: A six-membered ring containing three nitrogen atoms.
Imidazotriazines: Compounds with a fused imidazole and triazine ring system.
Uniqueness: 6-Propyl-3,5-dihydroimidazo[4,5-d]triazin-4-one stands out due to its specific substitution pattern and the presence of a propyl group at the 6th position. This unique structure contributes to its distinct chemical reactivity and biological activities, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C7H9N5O |
---|---|
Molekulargewicht |
179.18 g/mol |
IUPAC-Name |
6-propyl-3,5-dihydroimidazo[4,5-d]triazin-4-one |
InChI |
InChI=1S/C7H9N5O/c1-2-3-4-8-5-6(9-4)10-12-11-7(5)13/h2-3H2,1H3,(H2,8,9,10,11,13) |
InChI-Schlüssel |
XUSDUKUOGPICQX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NC2=C(N1)C(=O)NN=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.